Zivulgarin

Description

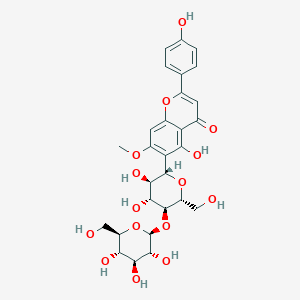

Zivulgarin (4″-β-D-glucopyranosyl swertisin) is a flavonoid carbon glycoside first isolated from the seeds of Zizyphus spinosus Hu (Suan Zao Ren), a plant used in traditional Chinese medicine for treating insomnia and neurasthenia . Structurally, it consists of swertisin (a flavone) linked to a glucose moiety at the 4″ position, forming a C-glycosidic bond . The compound was characterized via acid hydrolysis, spectroscopic analysis (NMR, MS), and derivative preparation, confirming its molecular formula as C₂₈H₃₂O₁₅ and a melting point of 275–277°C . Zivulgarin is also reported in Ziziphus mauritiana (ber), indicating its broader botanical distribution .

Propriétés

Numéro CAS |

108657-24-5 |

|---|---|

Formule moléculaire |

C28H32O15 |

Poids moléculaire |

608.5 g/mol |

Nom IUPAC |

6-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |

InChI |

InChI=1S/C28H32O15/c1-39-14-7-15-18(12(32)6-13(40-15)10-2-4-11(31)5-3-10)21(34)19(14)27-24(37)23(36)26(17(9-30)41-27)43-28-25(38)22(35)20(33)16(8-29)42-28/h2-7,16-17,20,22-31,33-38H,8-9H2,1H3/t16-,17-,20-,22+,23-,24-,25-,26-,27+,28+/m1/s1 |

Clé InChI |

LTSHFAAMUZRJGB-OOAZWYKYSA-N |

SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O |

SMILES isomérique |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |

SMILES canonique |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Autres numéros CAS |

108657-24-5 |

Synonymes |

zivulgarin |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Comparison of Zivulgarin with Key Flavonoids

Key Observations :

- Zivulgarin and spinosin share the same molecular formula but differ in glycosylation sites (4″ vs. 6-C), impacting solubility and receptor binding .

- Swertisin serves as the aglycone for zivulgarin, highlighting the role of glycosylation in modifying bioavailability and activity .

- Ferulic acid conjugates (e.g., 6’-ferulylspinosin) demonstrate how esterification enhances pharmacological properties compared to parent compounds .

Functional Analogues: Triterpenoid Saponins

Table 2: Comparison with Triterpenoid Saponins from Z. spinosus

Key Observations :

- Unlike zivulgarin, jujubosides are triterpenoid saponins with distinct mechanisms (e.g., modulating neurotransmitter levels) .

- Betulinic acid, a lupane-type triterpene, shares anti-inflammatory properties with zivulgarin but targets different pathways (e.g., NF-κB inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.